Blestrin D
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Overview
Description
Blestrin D is a potent mixed-type butyrylcholinesterase (BChE) inhibitor with an IC50 value of 8.1 μM . It is isolated from the plant Bletilla striata, which belongs to the Orchidaceae family . This compound has shown potential in the research of Alzheimer’s disease due to its inhibitory effects on BChE .
Preparation Methods
Synthetic Routes and Reaction Conditions
Blestrin D is primarily isolated from the tubers of Bletilla striata . The extraction process involves the use of ethanol as a solvent to obtain the active constituents from the plant material . The ethanol extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is mainly obtained through extraction from natural sources, specifically Bletilla striata . Further research is needed to develop efficient synthetic routes for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Blestrin D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form hydroquinones and other reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Blestrin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of butyrylcholinesterase
Biology: Investigated for its potential neuroprotective effects and its role in inhibiting cholinesterase enzymes
Medicine: Explored for its potential use in the treatment of Alzheimer’s disease due to its inhibitory effects on BChE
Mechanism of Action
Blestrin D exerts its effects by inhibiting butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting BChE, this compound increases the levels of acetylcholine in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease . The molecular targets of this compound include the active site of BChE, where it binds and prevents the enzyme from hydrolyzing acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase (AChE) and BChE.
Galantamine: An alkaloid that inhibits AChE and modulates nicotinic receptors.
Uniqueness of Blestrin D
This compound is unique due to its mixed-type inhibition of BChE, which allows it to bind to both the active site and an allosteric site on the enzyme . This dual binding mechanism enhances its inhibitory potency and makes it a promising candidate for further research in the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C30H24O6 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
1-[(7-hydroxy-5-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-4-methoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C30H24O6/c1-34-26-14-20(32)12-18-4-3-17-13-21(7-10-22(17)28(18)26)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)27(35-2)15-25(30)33/h5-15,31-33H,3-4H2,1-2H3 |
InChI Key |
FDWCJAPUGMZZCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)OC4=C5C=CC6=C(C5=C(C=C4O)OC)C=CC(=C6)O)O |
Origin of Product |
United States |
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